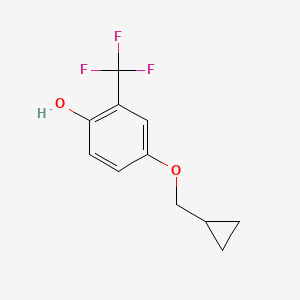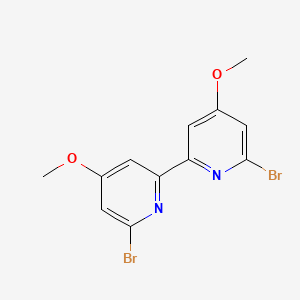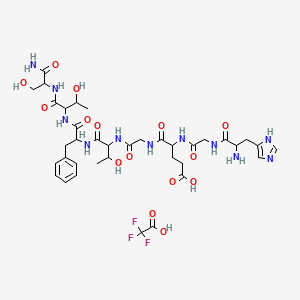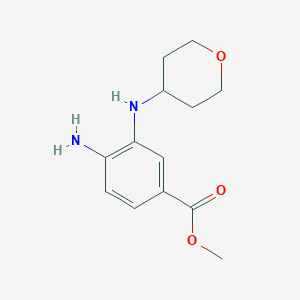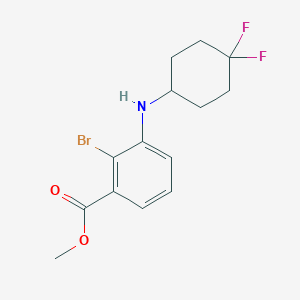
Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate is an organic compound with the molecular formula C14H16BrF2NO2 It is a derivative of benzoic acid, featuring a bromine atom and a difluorocyclohexylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce quinones.
Applications De Recherche Scientifique
Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate involves its interaction with specific molecular targets. The difluorocyclohexylamino group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromobenzoate: Similar in structure but lacks the difluorocyclohexylamino group.
Methyl 2-bromobenzoate: Similar but without the difluorocyclohexylamino group.
2-Bromo-4-methylaniline: Contains a bromine atom and an amino group but differs in the overall structure .
Uniqueness
Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate is unique due to the presence of both the bromine atom and the difluorocyclohexylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H16BrF2NO2 |
|---|---|
Poids moléculaire |
348.18 g/mol |
Nom IUPAC |
methyl 2-bromo-3-[(4,4-difluorocyclohexyl)amino]benzoate |
InChI |
InChI=1S/C14H16BrF2NO2/c1-20-13(19)10-3-2-4-11(12(10)15)18-9-5-7-14(16,17)8-6-9/h2-4,9,18H,5-8H2,1H3 |
Clé InChI |
BUQAUGVPBWGTGG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC=C1)NC2CCC(CC2)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



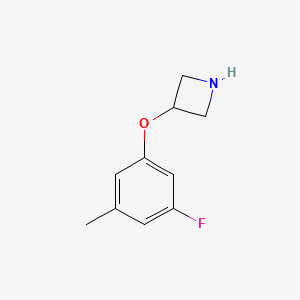
![3-[(Cyclohexylmethyl)amino]benzoic acid](/img/structure/B15090581.png)

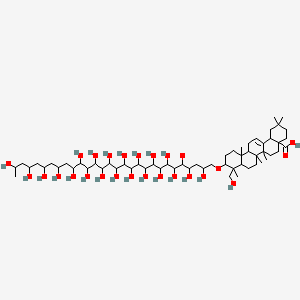
![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile](/img/structure/B15090596.png)

